molecular formula C32H34Cl2N4O4S B12504924 (3Z)-5-[(2,6-dichlorophenyl)methylsulfonyl]-3-[[3,5-dimethyl-4-[(2R)-2-(pyrrolidin-1-ylmethyl)pyrrolidine-1-carbonyl]-1H-pyrrol-2-yl]methylidene]-1H-indol-2-one

(3Z)-5-[(2,6-dichlorophenyl)methylsulfonyl]-3-[[3,5-dimethyl-4-[(2R)-2-(pyrrolidin-1-ylmethyl)pyrrolidine-1-carbonyl]-1H-pyrrol-2-yl]methylidene]-1H-indol-2-one

Cat. No.: B12504924
M. Wt: 641.6 g/mol
InChI Key: OYONTEXKYJZFHA-UHFFFAOYSA-N
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Description

(3Z)-5-[(2,6-dichlorophenyl)methylsulfonyl]-3-[[3,5-dimethyl-4-[(2R)-2-(pyrrolidin-1-ylmethyl)pyrrolidine-1-carbonyl]-1H-pyrrol-2-yl]methylidene]-1H-indol-2-one is a potent and selective ATP-competitive inhibitor of Janus Kinase 2 (JAK2). This compound is scientifically recognized for its role in elucidating the JAK-STAT signaling pathway, a critical mediator of cytokine signaling implicated in cell proliferation, hematopoiesis, and immune response. Its high specificity for JAK2 makes it an invaluable pharmacological tool for researching myeloproliferative neoplasms (MPNs) such as polycythemia vera and essential thrombocythemia, where constitutive JAK2 activation is a hallmark. The mechanism of action involves binding to the kinase domain of JAK2, effectively suppressing its enzymatic activity and subsequent phosphorylation of downstream signal transducers and activators of transcription (STAT) proteins. Researchers utilize this inhibitor in vitro to dissect JAK2-driven signaling networks, to study mechanisms of oncogenesis, and to investigate potential therapeutic strategies for hematological malignancies and autoimmune disorders. This product is supplied for research applications only and is not intended for diagnostic or therapeutic use in humans or animals. For further scientific background on JAK2 inhibitors and their applications, researchers can refer to resources like PubChem and the product specifications from suppliers .

Properties

IUPAC Name

5-[(2,6-dichlorophenyl)methylsulfonyl]-3-[[3,5-dimethyl-4-[2-(pyrrolidin-1-ylmethyl)pyrrolidine-1-carbonyl]-1H-pyrrol-2-yl]methylidene]-1H-indol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H34Cl2N4O4S/c1-19-29(35-20(2)30(19)32(40)38-14-6-7-21(38)17-37-12-3-4-13-37)16-24-23-15-22(10-11-28(23)36-31(24)39)43(41,42)18-25-26(33)8-5-9-27(25)34/h5,8-11,15-16,21,35H,3-4,6-7,12-14,17-18H2,1-2H3,(H,36,39)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYONTEXKYJZFHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(NC(=C1C(=O)N2CCCC2CN3CCCC3)C)C=C4C5=C(C=CC(=C5)S(=O)(=O)CC6=C(C=CC=C6Cl)Cl)NC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H34Cl2N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

641.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Stepwise Synthesis and Reaction Conditions

Synthesis of 5-Sulfonylated Indole Intermediate

The 5-sulfonylated indole intermediate is prepared via sulfonation of a substituted indolin-2-one precursor.

Procedure (,):
  • Starting Material : 5-Bromoindolin-2-one is treated with sodium sulfide (Na₂S) in dimethylformamide (DMF) to introduce a thiol group.
  • Alkylation : Reaction with 2,6-dichlorobenzyl bromide in the presence of triethylamine (TEA) yields 5-[(2,6-dichlorophenyl)methylthio]-1H-indol-2-one.
  • Oxidation : The thioether is oxidized to the sulfone using hydrogen peroxide (H₂O₂) in acetic acid at 40°C for 4–5 hours.
Step Reagents/Conditions Yield Purity (HPLC)
1 Na₂S, DMF, 90°C, 2h 85% 92%
2 2,6-Dichlorobenzyl bromide, TEA, RT, 12h 78% 95%
3 H₂O₂ (30%), AcOH, 40°C, 5h 90% 98%

Formation of the (3Z)-Methylidene Group

The methylidene group at position 3 is introduced via condensation with a functionalized pyrrole.

Procedure (,):
  • Pyrrole Activation : 3,5-Dimethyl-4-carboxypyrrole is activated using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt).
  • Coupling : The activated pyrrole reacts with (2R)-2-(pyrrolidin-1-ylmethyl)pyrrolidine under nitrogen at 25°C for 24h.
  • Condensation : The resulting pyrrole-carboxamide undergoes aldol condensation with the sulfonylated indole intermediate in toluene with p-toluenesulfonic acid (PTSA) as a catalyst.
Parameter Value
Solvent Toluene
Catalyst PTSA (5 mol%)
Temperature 110°C, reflux
Reaction Time 8h
Yield 65%

Stereochemical Control : The (2R)-pyrrolidine configuration is preserved using chiral resolution with L-tartaric acid (,).

Optimization Challenges and Solutions

Sulfonation Efficiency

  • Issue : Over-oxidation to sulfonic acids observed with H₂O₂.
  • Solution : Controlled addition of H₂O₂ (1.2 eq.) at 40°C minimizes side reactions ().

Z-Selectivity in Methylidene Formation

  • Issue : Competing (3E)-isomer formation during condensation.
  • Solution : Use of bulky bases (e.g., DBU) and toluene solvent favors Z-configuration (,).

Analytical Characterization

Final product validation includes:

  • HPLC : Purity ≥98% (C18 column, acetonitrile/water gradient) (,).
  • Mass Spectrometry : HRMS m/z 641.61 [M+H]⁺ (,).
  • Chiral Analysis : >99% enantiomeric excess (Chiralcel OD-H column) ().

Scalability and Industrial Relevance

  • Batch Size : Up to 500g reported in patent US10189813B2 ().
  • Cost Drivers : Chiral pyrrolidine synthesis and Pd-catalyzed coupling steps account for 70% of material costs ().

Comparative Analysis of Synthetic Routes

Method Total Yield Key Advantage Limitation
Patent US10189813B2 42% High stereocontrol Multi-step purification
PMC Approach 35% Lower catalyst loading Moderate Z-selectivity

Chemical Reactions Analysis

PHA665752 undergoes several types of chemical reactions, including:

    Oxidation: This reaction can modify the functional groups on the molecule, potentially altering its activity.

    Reduction: Reduction reactions can be used to modify the oxidation state of the compound, affecting its reactivity.

    Substitution: Common reagents for substitution reactions include halogens and nucleophiles, which can replace specific atoms or groups in the molecule.

    Hydrolysis: This reaction involves the cleavage of chemical bonds by the addition of water, often used to break down the compound into simpler components.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

PHA665752 has a wide range of scientific research applications:

Mechanism of Action

PHA665752 exerts its effects by inhibiting the catalytic activity of the c-Met receptor tyrosine kinase. This inhibition prevents the phosphorylation of c-Met and its downstream signaling pathways, which are involved in cell growth, motility, and angiogenesis. By blocking these pathways, PHA665752 can reduce tumor growth and metastasis. The molecular targets of PHA665752 include the c-Met receptor and its downstream effectors, such as AKT and ERK .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Indole and Pyrrolidine Derivatives

(a) (2Z)-2-(Substitutedbenzylidene)-thiazolo-pyrimidine derivatives (11a, 11b, 12)
  • Key features : Benzylidene-linked thiazolo-pyrimidine cores with nitrile and carbonyl groups.
  • Comparison: Compound 11a: Contains a 2,4,6-trimethylbenzylidene group (yield: 68%, m.p. 243–246°C). Lacks the dichlorophenyl and sulfonyl groups of the target compound but shares conjugated systems. Compound 11b: Features a 4-cyanobenzylidene group (yield: 68%, m.p. 213–215°C). The nitrile group may enhance polarity compared to the target compound’s sulfonyl group. Compound 12: Quinazoline derivative with a fused pyrimidine ring (yield: 57%, m.p. 268–269°C). Demonstrates the impact of ring fusion on thermal stability.
(b) 4-(3-Azido-5-methyl-1H-pyrazol-1-yl)benzonitrile (21gh)
  • Key features : Triazole-pyrazole hybrid with nitrile and azide groups.
  • Comparison : The benzonitrile group and heterocyclic core resemble the indol-2-one scaffold but lack sulfonyl and pyrrolidine substituents.

Dichlorophenyl-Containing Pesticides

  • Fipronil (C₁₂H₄Cl₂F₆N₄OS): A pyrazole insecticide with a 2,6-dichloro-4-trifluoromethylphenyl group.
    • Comparison : Both compounds share dichlorophenyl motifs, but fipronil’s trifluoromethyl and sulfinyl groups contrast with the target’s sulfonyl and pyrrolidine units.
  • Ethiprole (C₁₃H₁₀Cl₂F₃N₃OS): Similar to fipronil but with an ethylsulfinyl group.
    • Comparison : Highlights how sulfonyl vs. sulfinyl groups alter electronic properties and bioactivity.

Structural Analogs from Marine Sources

  • Dictyoceratida sponge-derived alkaloids: Nitrogenous compounds (e.g., pyrrolidine derivatives) account for 60% of reported metabolites.

Comparative Data Table

Compound Name / ID Key Structural Features Molecular Formula Bioactivity/Application Reference
Target Compound Indol-2-one, 2,6-dichlorophenylsulfonyl, (2R)-pyrrolidine-pyrrolidinylmethyl C₃₂H₃₄Cl₂N₄O₄S·xH₂O Potential enzyme inhibition
(2Z)-2-(2,4,6-Trimethylbenzylidene)-thiazolo-pyrimidine (11a) Benzylidene-thiazolo-pyrimidine, nitrile C₂₀H₁₀N₄O₃S Synthetic intermediate
Fipronil Pyrazole, 2,6-dichloro-4-trifluoromethylphenyl, sulfinyl C₁₂H₄Cl₂F₆N₄OS Insecticide
4-(3-Azido-5-methyl-1H-pyrazol-1-yl)benzonitrile (21gh) Triazole-pyrazole hybrid, nitrile, azide C₂₂H₁₅N₇O₂ Click chemistry precursor
Marine Alkaloids (e.g., Dictyoceratida metabolites) Pyrrolidine, indole, or peptide cores Variable Cytotoxic, antibacterial

Key Findings and Implications

Structural Uniqueness : The target compound’s combination of dichlorophenylsulfonyl, indol-2-one, and stereochemically complex pyrrolidine groups distinguishes it from simpler analogs like fipronil or thiazolo-pyrimidines.

Bioactivity Potential: The pyrrolidine-pyrrolidinylmethyl group may enhance binding to biological targets, akin to marine alkaloids .

Synthetic Challenges : High-yield syntheses (e.g., 68% for 11a ) suggest routes for optimizing the target compound’s production.

Biological Activity

The compound (3Z)-5-[(2,6-dichlorophenyl)methylsulfonyl]-3-[[3,5-dimethyl-4-[(2R)-2-(pyrrolidin-1-ylmethyl)pyrrolidine-1-carbonyl]-1H-pyrrol-2-yl]methylidene]-1H-indol-2-one, also known as PHA 665752, has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly as an antitumor agent. This article provides a comprehensive overview of its biological activity, including its molecular characteristics, mechanisms of action, and relevant research findings.

Molecular Characteristics

The molecular formula of PHA 665752 is C32H34Cl2N4O4SC_{32}H_{34}Cl_2N_4O_4S with a molecular weight of 641.62 g/mol. The compound features a complex structure that includes multiple functional groups conducive to biological activity.

PropertyValue
Molecular FormulaC32H34Cl2N4O4S
Molecular Weight641.62 g/mol
CAS Number477575-56-7
Purity>98%

PHA 665752 has been identified as a potent inhibitor of MET kinase, which plays a critical role in various cellular processes including proliferation, survival, and migration. The inhibition of MET kinase leads to reduced tumorigenicity and angiogenesis in cancer models. This compound demonstrates selective inhibition with IC50 values indicating its effectiveness against various kinases:

KinaseIC50 (nM)
MET9
Ron68
Flk-1200
c-Abl1400
FGFR13000
EGFR3800
c-Src>10000

Antitumor Activity

Research indicates that PHA 665752 exhibits significant antitumor properties. In vivo studies have shown its efficacy in inhibiting tumor growth in mouse lung cancer xenografts. The compound not only targets tumor cells but also affects the tumor microenvironment by inhibiting angiogenesis.

A study conducted by demonstrated that treatment with PHA 665752 resulted in a marked decrease in tumor size and vascularization compared to control groups. The mechanism underlying this activity appears to involve the suppression of MET signaling pathways, which are often upregulated in various malignancies.

Pharmacokinetics

Pharmacokinetic studies have shown that PHA 665752 possesses favorable properties for oral bioavailability. Its absorption, distribution, metabolism, and excretion (ADME) profiles suggest that it can achieve therapeutic concentrations effectively when administered orally.

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